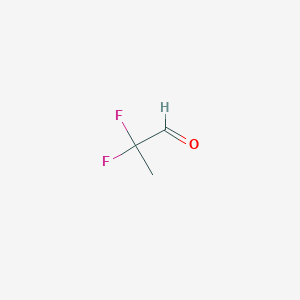

Propanal, 2,2-difluoro-

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine atoms into organic molecules has emerged as a transformative approach in modern chemistry, exerting a significant influence on pharmaceuticals, agrochemicals, and materials science. physicsandmathstutor.comorgsyn.org The distinctive properties imparted by fluorine, including enhanced thermal and metabolic stability, and modified electronic character, have rendered fluorinated compounds highly desirable. physicsandmathstutor.com The carbon-fluorine bond is recognized as one of the most stable covalent bonds in organic chemistry, a factor that contributes to the increased durability of these molecules. orgsyn.org This has propelled the extensive use of fluorinated motifs in the rational design of novel therapeutic agents and advanced materials. physicsandmathstutor.comyoutube.com For example, the substitution of a hydrogen atom with fluorine can effectively block metabolic degradation pathways, thereby enhancing the bioavailability and therapeutic efficacy of a drug. physicsandmathstutor.com In the realm of materials science, fluoropolymers are prized for their exceptional chemical inertness and unique surface properties. physicsandmathstutor.com

Unique Electronic and Steric Effects of Geminal Difluorine Moieties

The presence of two fluorine atoms attached to a single carbon atom, known as a geminal difluorine moiety, confers unique electronic and steric attributes to a molecule. Electronically, the pronounced electronegativity of fluorine results in a powerful inductive electron-withdrawing effect. physicsandmathstutor.com This effect can substantially alter the reactivity of adjacent functional groups. In the context of an aldehyde, a geminal difluoro group at the α-position is anticipated to heighten the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This augmented reactivity is a hallmark of fluorinated aldehydes. organic-chemistry.org

From a steric standpoint, while a lone fluorine atom is of a relatively small size, the collective steric hindrance of two fluorine atoms can be considerable. rsc.org The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine surpasses that of hydrogen. These factors contribute to the steric bulk of the geminal difluoro group, which can in turn influence conformational preferences and the stereochemical course of chemical reactions. researchgate.net The intricate balance between these electronic and steric effects is a pivotal aspect of the chemistry of gem-difluorinated compounds. libretexts.org

Overview of Research Gaps and Opportunities for 2,2-Difluoropropanal

Despite the widespread interest in the field of fluorinated organic compounds, a detailed investigation into "Propanal, 2,2-difluoro-" represents a notable lacuna in the scientific literature. While studies on α-fluoroaldehydes and other fluorinated carbonyl compounds are more prevalent, specific research delineating the synthesis, reactivity, and applications of 2,2-difluoropropanal is conspicuously absent. This dearth of dedicated research presents a compelling opportunity for the scientific community.

The exploration of 2,2-difluoropropanal could pave the way for new innovations in synthetic chemistry. Its anticipated heightened electrophilicity could be harnessed in a variety of carbon-carbon bond-forming reactions, potentially leading to the synthesis of novel and structurally complex fluorinated molecules. Furthermore, a thorough understanding of its unique reactivity profile could furnish valuable insights into the fundamental principles of organofluorine chemistry. The establishment of efficient synthetic routes to 2,2-difluoropropanal and a systematic examination of its chemical behavior would constitute a significant contribution to the field, potentially unlocking new molecular building blocks for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

It is important to note that a comprehensive search for dedicated research on "Propanal, 2,2-difluoro-" did not yield specific studies. Consequently, the subsequent sections of this article will be based on established principles of organofluorine chemistry and the known behavior of analogous fluorinated aldehydes to provide a scientifically robust, yet prospective, analysis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c1-3(4,5)2-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNUTQAYPMABGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Difluoropropanal and Its Precursors

Strategies for Carbon-Fluorine Bond Formation at the Alpha-Position of Carbonyls

The direct formation of carbon-fluorine bonds at the α-position to a carbonyl group is a primary strategy for the synthesis of compounds like 2,2-difluoropropanal. This can be achieved through both nucleophilic and electrophilic fluorination approaches.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination typically involves the reaction of an enolate or enol equivalent with a source of electrophilic fluorine. However, for the synthesis of α,α-difluoro carbonyl compounds, this can be challenging due to the difficulty of introducing the second fluorine atom. An alternative is the use of reagents that can deliver a difluoromethylene group. While direct nucleophilic difluorination of an aldehyde is not common, the transformation of a pre-functionalized substrate is a viable route. For instance, the reaction of an α,α-dihalo aldehyde with a nucleophilic fluoride (B91410) source, such as potassium fluoride, can lead to the desired 2,2-difluoro aldehyde through halogen exchange.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a more common and often more direct method for the synthesis of α-fluoro and α,α-difluoro carbonyl compounds. This approach involves the reaction of an enol or enolate with an electrophilic fluorinating agent.

Key Electrophilic Fluorinating Reagents:

| Reagent Name | Abbreviation | Notes |

| N-Fluorobenzenesulfonimide | NFSI | A widely used, commercially available, and relatively stable electrophilic fluorinating agent. |

| Selectfluor® | F-TEDA-BF4 | A highly reactive and versatile N-F reagent, often used for the fluorination of a wide range of substrates. |

The general mechanism involves the formation of an enol or enolate from the starting carbonyl compound, which then attacks the electrophilic fluorine atom of the fluorinating agent. For the synthesis of 2,2-difluoropropanal, a stepwise process can be envisioned where propanal is first monofluorinated and then subjected to a second fluorination step. However, controlling the selectivity can be challenging.

A more effective strategy often involves the fluorination of a more reactive precursor, such as a silyl (B83357) enol ether of propanal. The silyl enol ether can be reacted with an electrophilic fluorinating agent like Selectfluor® to introduce the fluorine atoms. The reaction proceeds under relatively mild conditions and can provide good yields of the α,α-difluorinated product.

Multistep Synthesis of 2,2-Difluoropropanal from Readily Available Feedstocks

Given the challenges of direct difluorination of propanal, multistep synthetic sequences starting from more readily available and easily handled precursors are often preferred.

Conversion of Related Functional Groups to the 2,2-Difluoropropanal Scaffold

A practical approach to 2,2-difluoropropanal involves the synthesis and subsequent manipulation of related functional groups. Two key precursors that can be efficiently converted to the target aldehyde are 2,2-difluoropropionic acid and 2,2-difluoropropan-1-ol.

Synthesis of 2,2-Difluoropropionic Acid: This precursor can be synthesized from readily available starting materials. For example, the fluorination of ethyl 2-oxopropanoate followed by hydrolysis can yield 2,2-difluoropropionic acid.

Synthesis of 2,2-Difluoropropan-1-ol: The reduction of 2,2-difluoropropionic acid or its ester derivatives using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), affords 2,2-difluoropropan-1-ol.

Conversion to 2,2-Difluoropropanal:

From 2,2-Difluoropropionic Acid: The reduction of 2,2-difluoropropionic acid or its derivatives (e.g., esters, acid chlorides) to the aldehyde oxidation state is a key transformation. This can be achieved using a variety of modern synthetic methods. For example, the conversion of the carboxylic acid to a Weinreb amide followed by reaction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H) can provide 2,2-difluoropropanal.

From 2,2-Difluoropropan-1-ol: The oxidation of the primary alcohol, 2,2-difluoropropan-1-ol, is a direct and efficient route to 2,2-difluoropropanal. Several mild and selective oxidation methods are available to prevent over-oxidation to the carboxylic acid. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.comorganic-chemistry.orgyoutube.com

Common Oxidation Reagents for Primary Alcohols:

| Reagent | Name | Conditions |

| DMP | Dess-Martin Periodinane | Mild, room temperature, neutral pH wikipedia.orgwikipedia.orgorganic-chemistry.org |

| (COCl)₂/DMSO, Et₃N | Swern Oxidation | Low temperature (-78 °C), avoids heavy metals wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.orgyoutube.com |

Chemo- and Regioselective Control in Synthesis

Throughout the multistep synthesis of 2,2-difluoropropanal, achieving high levels of chemo- and regioselectivity is crucial.

Chemoselectivity: In the conversion of precursors, it is essential to selectively target the desired functional group without affecting other parts of the molecule. For example, when reducing a derivative of 2,2-difluoropropionic acid to the aldehyde, the choice of reducing agent is critical to avoid over-reduction to the alcohol. Similarly, the oxidation of 2,2-difluoropropan-1-ol requires an oxidizing agent that is selective for primary alcohols and does not react with other potentially present functional groups. nih.govrsc.orgresearchgate.net

Regioselectivity: In the initial fluorination steps to create the 2,2-difluoro motif, regioselectivity is paramount. The reaction conditions must be controlled to ensure that fluorination occurs exclusively at the α-position of the carbonyl group. The use of pre-formed enolates or silyl enol ethers helps to ensure high regioselectivity in electrophilic fluorination reactions.

Enantioselective and Diastereoselective Synthesis of Chiral 2,2-Difluoropropanal Derivatives

The synthesis of chiral molecules containing the 2,2-difluoropropanal scaffold is of significant interest for the development of new pharmaceuticals and agrochemicals. This requires the use of enantioselective and diastereoselective synthetic methods. nih.govresearchgate.netwikipedia.orgscielo.org.mxnih.govrsc.orgresearchgate.netresearchgate.netpurdue.edu

A common strategy involves the reaction of achiral 2,2-difluoropropanal with chiral reagents or catalysts to generate chiral products. For example, aldol (B89426) reactions or additions of organometallic reagents to 2,2-difluoropropanal in the presence of a chiral ligand or catalyst can lead to the formation of enantioenriched products.

Alternatively, the use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mxnih.govresearchgate.net For instance, a chiral auxiliary could be attached to a two-carbon fragment which is then elaborated to the 2,2-difluoropropanal derivative. After the key stereocenter-forming reaction, the auxiliary can be removed to yield the desired chiral product.

Strategies for Asymmetric Synthesis of β,β-Difluoro-α-amino Acid Derivatives (related to chiral 2,2-difluoro-3-amino aldehydes): nih.govresearchgate.netresearchgate.net

| Strategy | Description |

| Enzymatic Hydrolysis | Use of enzymes to selectively hydrolyze one enantiomer of a racemic mixture. |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral catalyst. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. |

These strategies can be adapted for the synthesis of various chiral derivatives of 2,2-difluoropropanal, such as α,α-difluoro-β-hydroxy aldehydes and α,α-difluoro-β-amino aldehydes, which are valuable building blocks in organic synthesis.

Asymmetric Catalysis in Difluoroalkylation and Hydroxydifluoromethylation Reactions

Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules. In the context of 2,2-difluoropropanal synthesis, catalytic asymmetric difluoroalkylation and hydroxydifluoromethylation reactions are powerful tools for constructing the key C-C bond while establishing the desired stereochemistry.

A significant advancement in this area involves the use of in situ generated difluoroenol species as synthons for difluoroalkylation. nih.gov Researchers have developed a relay catalysis strategy where trifluoromethyl diazo compounds react with water in the presence of a dirhodium complex to form an α,α-difluoroenol intermediate. This reactive species can then participate in asymmetric aldol or Mannich reactions catalyzed by chiral organocatalysts, such as quinine-derived ureas or chiral phosphoric acids (CPAs). nih.gov This method offers a novel 1,2-difunctionalization pathway, installing a carbonyl group and an alkyl group on adjacent carbons. nih.gov The process is highly enantioselective, providing a route to chiral α,α-difluoro-β-hydroxy ketones, which are direct precursors to chiral 2,2-difluoropropanal derivatives.

The reaction conditions are typically mild, and the methodology has shown a broad substrate scope with high enantioselectivity. The proposed transition state for the aldol reaction involves a dual hydrogen-bonding interaction between the chiral organocatalyst and both the difluoroenol intermediate and the aldehyde, leading to excellent stereocontrol. nih.gov

Table 1: Asymmetric Difluoroalkylation via Relay Catalysis

| Entry | Aldehyde/Imine | Catalyst | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Quinine-derived Urea | 95 | 98 |

| 2 | 4-Nitrobenzaldehyde | Quinine-derived Urea | 92 | 99 |

| 3 | 2-Naphthaldehyde | Quinine-derived Urea | 90 | 97 |

| 4 | Cinnamaldehyde | Quinine-derived Urea | 85 | 96 |

| 5 | N-Boc-imine | Chiral Phosphoric Acid | 93 | 98 |

Data compiled from studies on analogous systems.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries offer a robust and reliable method for controlling stereochemistry in the synthesis of complex molecules. This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

In the synthesis of precursors to 2,2-difluoropropanal, chiral auxiliaries, such as Evans oxazolidinones, have been widely employed. These auxiliaries can be acylated with a difluoroacetyl group, and the resulting N-acyloxazolidinone can undergo highly diastereoselective aldol reactions with various aldehydes. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the approach of the aldehyde to one face of the enolate.

The formation of a specific enolate geometry (typically the Z-enolate) is crucial for high diastereoselectivity and is often controlled by the choice of Lewis acid and base. Subsequent cleavage of the chiral auxiliary from the aldol product yields the chiral α,α-difluoro-β-hydroxy acid, a versatile precursor that can be readily converted to 2,2-difluoropropanal.

Another notable chiral auxiliary approach involves the use of camphor-derived auxiliaries. These have been successfully applied in diastereoselective alkylation and Diels-Alder reactions, and the principles can be extended to the synthesis of difluoromethylated compounds. The choice of solvent can sometimes influence the enolate geometry and thus the stereochemical outcome, allowing for the selective synthesis of different diastereomers from the same chiral starting material.

Table 2: Chiral Auxiliary-Mediated Asymmetric Aldol Reaction

| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Isobutyraldehyde | (S)-4-Benzyl-2-oxazolidinone | >99:1 | 85 |

| 2 | Benzaldehyde | (S)-4-Benzyl-2-oxazolidinone | 98:2 | 90 |

| 3 | Propionaldehyde | (R)-4-Phenyl-2-oxazolidinone | 95:5 | 88 |

| 4 | Acetaldehyde | Camphor-derived auxiliary | 90:10 | 82 |

Data represents typical results for aldol reactions with analogous acyl groups on these auxiliaries.

Mechanistic Investigations and Chemical Reactivity of 2,2 Difluoropropanal

Nucleophilic Addition Reactions to the Carbonyl Group of 2,2-Difluoropropanal

The carbonyl carbon of 2,2-difluoropropanal is highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition reactions. slideshare.net This enhanced reactivity is a direct consequence of the strong inductive effect of the two fluorine atoms.

Aldol (B89426) Reactions with 2,2-Difluoropropanal as an Electrophile

The aldol reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org In reactions where 2,2-difluoropropanal serves as the electrophile, its activated carbonyl group readily accepts the incoming enolate nucleophile. pressbooks.pub These reactions typically proceed under basic conditions to generate the enolate, which then attacks the carbonyl carbon of 2,2-difluoropropanal. lumenlearning.com The resulting product is a β-hydroxy aldehyde or ketone containing the characteristic 2,2-difluoro moiety. pressbooks.pub

The general mechanism for a base-catalyzed aldol addition involving 2,2-difluoropropanal is as follows:

A base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. lumenlearning.com

The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,2-difluoropropanal. wikipedia.org

Protonation of the resulting alkoxide intermediate yields the β-hydroxy carbonyl compound. lumenlearning.com

Crossed aldol reactions, where two different carbonyl compounds are used, can be effectively controlled when one partner, like 2,2-difluoropropanal, is highly reactive and cannot enolize, thus acting exclusively as the electrophile. lumenlearning.com

Mukaiyama Aldol Reactions Involving Difluoroenoxysilanes Derived from 2,2-Difluoropropanal

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound. wikipedia.org This method offers a powerful alternative to traditional aldol reactions, often providing better control over stereoselectivity. wikipedia.org In the context of 2,2-difluoropropanal, difluoroenoxysilanes derived from it can serve as key intermediates.

A general and efficient Lewis acid-catalyzed Mukaiyama-aldol reaction has been developed for the synthesis of β-hydroxy α,α-difluoro ketones. sciengine.com In these reactions, a difluoroenoxysilane reacts with a ketone in the presence of a Lewis acid catalyst. sciengine.com For aryl ketones, Bismuth(III) triflate (Bi(OTf)₃) has been found to be an effective catalyst, while Scandium(III) triflate (Sc(OTf)₃) is preferred for aliphatic ketones. sciengine.com Sc(OTf)₃ also provides excellent 1,2-selectivity in reactions with α,β-unsaturated ketones. sciengine.com

| Catalyst | Ketone Type | Selectivity | Yield |

| Bi(OTf)₃ | Aryl | - | Moderate to High sciengine.com |

| Sc(OTf)₃ | Aliphatic | - | Good sciengine.com |

| Sc(OTf)₃ | α,β-Unsaturated | 1,2-selectivity | Excellent sciengine.com |

This table summarizes the catalysts and their effectiveness in Mukaiyama-aldol reactions involving difluoroenoxysilanes.

Furthermore, a copper(II)/BOX complex has been shown to catalyze the enantioselective Mukaiyama-aldol reaction between difluorinated silyl enol ethers and acylpyridine N-oxides, yielding chiral tertiary alcohols with high enantioselectivities. nih.govrsc.org

Organometallic Additions to 2,2-Difluoropropanal

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to carbonyl compounds. saskoer.cammcmodinagar.ac.inlibretexts.org Due to the high electrophilicity of its carbonyl carbon, 2,2-difluoropropanal is an excellent substrate for such additions. The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a secondary alcohol. libretexts.org

The general mechanism proceeds as follows:

The organometallic reagent attacks the carbonyl carbon of 2,2-difluoropropanal. libretexts.org

This forms a tetrahedral alkoxide intermediate. libretexts.org

Subsequent workup with a protic source, like water or dilute acid, protonates the alkoxide to give the final alcohol product. libretexts.org

It is crucial to perform these reactions under anhydrous conditions as organometallic reagents are strong bases and will react with any protic solvents. libretexts.org

Condensation and Cyclization Reactions of 2,2-Difluoropropanal

The reactivity of 2,2-difluoropropanal extends beyond simple additions to encompass condensation and cyclization reactions, leading to the formation of more complex molecular architectures, including heterocyclic systems.

Formation of Heterocyclic Systems Incorporating the 2,2-Difluoropropanal Moiety

The 2,2-difluoropropanal unit can be incorporated into various heterocyclic structures through condensation reactions with appropriate binucleophiles. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazoles, while reaction with a hydroxylamine (B1172632) can yield isoxazoles. These reactions typically proceed via an initial nucleophilic addition to the carbonyl group, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring. The synthesis of thiazoles can be achieved through condensation with a compound containing a thiol and an amine group, such as a thioamide. farmaciajournal.com

Mechanistic Pathways of Cascade Reactions Initiated by 2,2-Difluoropropanal

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from a single starting material. longdom.org These processes are highly efficient and can rapidly generate molecular complexity. nih.govrsc.orgnih.gov 2,2-Difluoropropanal can act as an initiator for such cascades due to the high reactivity of its carbonyl group.

An example of a cascade reaction could be initiated by the Michael addition of a nucleophile to an α,β-unsaturated system, where the initial adduct then undergoes an intramolecular aldol reaction with the 2,2-difluoropropanal moiety present in the same molecule. The high electrophilicity of the difluorinated carbonyl group would be a key driving force for the cyclization step. Such intramolecular reactions are often favored over their intermolecular counterparts, especially when they lead to the formation of stable five- or six-membered rings. libretexts.org The mechanistic pathway would involve a sequence of nucleophilic additions, cyclizations, and potentially eliminations, all orchestrated by the unique reactivity of the 2,2-difluoropropanal unit. researchgate.net

Oxidation and Reduction Pathways of the Aldehyde Functionality

The reactivity of the aldehyde group in 2,2-difluoropropanal is a focal point of synthetic interest, allowing for its conversion into other valuable fluorinated building blocks. Both oxidation to carboxylic acid derivatives and reduction to the corresponding alcohol are fundamental transformations that have been explored.

The oxidation of 2,2-difluoropropanal provides a direct route to 2,2-difluoropropanoic acid and its derivatives. These compounds are of significant interest as precursors in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For instance, 2,2-difluoropropanoic acid is a key intermediate in the synthesis of the antifungal agent fluconazole. nbinno.com

The oxidation can be achieved using various oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids. However, the presence of the two fluorine atoms on the α-carbon can influence the reaction conditions required. One reported method for the synthesis of 2,2-difluoropropionic acid involves the oxidation of 2,2-difluoropropanol (B1317334), a closely related precursor, which can be synthesized from 2,2-difluoropropanal. nbinno.com This suggests that standard oxidation protocols for aldehydes, such as those using chromium-based reagents or potassium permanganate, could be applicable, although specific studies on the direct oxidation of 2,2-difluoropropanal are not extensively detailed in the provided results.

The synthesis of 2,2-difluoropropanoic acid derivatives can also be approached from other starting materials, such as the ring-opening of 2,2,3,3-tetrafluorooxetane. google.com This highlights the importance of 2,2-difluoropropanoic acid as a target molecule and underscores the synthetic value of its preparation from various precursors, including 2,2-difluoropropanal.

Table 1: Oxidation of 2,2-Difluoropropanal Precursors

| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2,2-Difluoropropanol | Sulfuric Acid | 2,2-Difluoropropionic Acid | nbinno.com |

| 2,2-Dichloropropionic acid | Anhydrous HF, Lewis acid catalyst | 2-chloro, 2-fluoropropionic acid | google.com |

The reduction of the prochiral aldehyde 2,2-difluoropropanal to the chiral alcohol 2,2-difluoropropanol is a significant transformation, particularly when achieved with high stereoselectivity. wikipedia.org Chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

A variety of reducing agents are available for the reduction of aldehydes to alcohols. careerendeavour.com For stereoselective reductions, chiral catalysts or reagents are employed. wikipedia.org Common methods for the enantioselective reduction of ketones, which are structurally similar to aldehydes in this context, include the use of chiral oxazaborolidine catalysts with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.org Transition metal-catalyzed transfer hydrogenations, using hydrogen donors such as isopropanol (B130326) or formic acid in the presence of a chiral ligand, are also widely used. wikipedia.org

While specific studies detailing the stereoselective reduction of 2,2-difluoropropanal are not abundant in the search results, the general principles of asymmetric ketone and aldehyde reduction are applicable. wikipedia.orglibretexts.org For example, the reduction of methyl 2,2-difluoropropionate to 2,2-difluoropropanol has been achieved using sodium triacetyl borohydride (B1222165). Another method involves the sodium borohydride reduction of an intermediate derived from ethyl pyruvate, enhanced by the use of a catalyst like zinc chloride. These examples demonstrate that hydride-based reducing agents are effective for this type of transformation. The choice of reducing agent and chiral catalyst would be crucial in controlling the stereochemical outcome of the reduction of 2,2-difluoropropanal.

Table 2: Reagents for Stereoselective Carbonyl Reduction

| Reagent/Catalyst System | Type of Reduction | Substrate Class | Reference |

|---|---|---|---|

| Chiral Oxazaborolidines + Borane | Catalytic, Asymmetric | Ketones | wikipedia.org |

| Transition Metal Catalyst + Chiral Ligand | Transfer Hydrogenation | Ketones | wikipedia.org |

| Sodium Triacetyl Borohydride | Stoichiometric | Esters | |

| Sodium Borohydride + ZnCl₂ | Catalytic | Ketones/Esters | |

| Al-Isopropoxydiisobutylalane | Stereoselective | Cyclic Ketones | acs.org |

Role of the Difluoromethylene Group in Modulating Reaction Energetics and Selectivity

The gem-difluoromethylene (CF₂) group in 2,2-difluoropropanal exerts a profound influence on the molecule's reactivity, modulating both the energetics and selectivity of chemical reactions through a combination of steric and electronic effects.

The high electronegativity of fluorine atoms leads to a strong polarization of the C-F bonds, creating a partial positive charge on the carbon atom. beilstein-journals.orgnih.gov This inductive effect makes the difluorinated carbon electrophilic. nih.gov Consequently, the adjacent carbonyl carbon in 2,2-difluoropropanal is also significantly influenced, affecting its reactivity towards nucleophiles.

Stereoelectronically, the C-F bond can act as a conformational tool. beilstein-journals.orgnih.gov The presence of the CF₂ group can influence the preferred conformations of molecules, which in turn can direct the stereochemical outcome of reactions. beilstein-journals.orgnih.govresearchgate.net For example, the difluoromethylene moiety has been shown to act as a directing group in organocatalyzed acylations through electrostatic fluorine-cation interactions, thereby enhancing enantioselectivity. nih.govresearchgate.net

The CF₂ group can also impact reaction rates. In some cases, it has been observed to accelerate reactions, an effect that has been compared to the Thorpe-Ingold effect. rsc.orgresearchgate.net This acceleration is attributed to the gem-difluoro group's influence on bond angles and conformational preferences, which can lower the activation energy of certain reactions.

Furthermore, the electronic effects of the difluoromethylene group can dictate the regioselectivity of reactions. In the gold-catalyzed hydration of gem-difluoromethylene alkynes, the CF₂ group's substantial electronic influence leads to high regioselectivity. rsc.org This demonstrates that the electronic perturbations caused by the difluoromethylene group can be a powerful tool for controlling reaction outcomes. nih.govrsc.org

Table 3: Effects of the Difluoromethylene Group

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Inductive Effect | Strong electron withdrawal by fluorine atoms. | Increased electrophilicity of the difluorinated carbon. | beilstein-journals.orgnih.govnih.gov |

| Stereoelectronic Control | Influences molecular conformation through dipole-dipole interactions and hyperconjugation. | Can direct stereoselectivity in reactions. | beilstein-journals.orgnih.govresearchgate.net |

| Reaction Rate Acceleration | Can lower activation energies, sometimes likened to the Thorpe-Ingold effect. | Increased reaction rates. | rsc.orgresearchgate.net |

| Regioselectivity Control | Electronic influence directs the outcome of addition reactions. | High regioselectivity in certain transformations. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2,2 Difluoropropanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and electronic environment of a compound. For 2,2-difluoropropanal, the presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive multi-nuclear NMR analysis.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The strong electronegativity of the two fluorine atoms at the C2 position in 2,2-difluoropropanal significantly influences the chemical shifts of nearby protons and carbons through inductive effects.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl protons (H3) and the aldehydic proton (H1).

The aldehydic proton is anticipated to appear in the highly deshielded region of the spectrum, typically between δ 9-10 ppm. oregonstate.edulibretexts.org This significant downfield shift is characteristic of protons directly attached to a carbonyl carbon. oregonstate.edu

The methyl protons at the C3 position are expected to resonate further upfield. Their chemical shift will be influenced by the adjacent electron-withdrawing CF₂ group, likely placing them in the δ 2.0-2.5 ppm range. libretexts.org

¹³C NMR: The carbon NMR spectrum should display three signals for the three unique carbon atoms: the carbonyl carbon (C1), the difluorinated quaternary carbon (C2), and the methyl carbon (C3).

The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of δ 190-215 ppm, which is characteristic for aldehydes. libretexts.org

The quaternary carbon (C2) , bonded to two fluorine atoms, will experience a strong deshielding effect and will also be split by the fluorine atoms. Its resonance is predicted to be significantly downfield.

The methyl carbon (C3) will appear at the most upfield position, though it will be shifted downfield compared to a non-fluorinated analog due to the inductive effect of the neighboring CF₂ group.

¹⁹F NMR: The fluorine NMR spectrum provides direct insight into the electronic environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms at the C2 position. Experimental data for 2,2-difluoropropanal in benzene-d₆ shows this signal as a quartet at δ -105.74 ppm. d-nb.info The large chemical shift range in ¹⁹F NMR makes it a very sensitive probe for structural analysis.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|---|

| ¹H | -CHO (H1) | 9.0 - 10.0 | N/A | Triplet (t) |

| ¹H | -CH₃ (H3) | 2.0 - 2.5 | N/A | Triplet (t) |

| ¹³C | -CHO (C1) | 190 - 215 | N/A | Triplet (t) |

| ¹³C | -CF₂- (C2) | 110 - 130 | N/A | Triplet of Quartets (tq) |

| ¹³C | -CH₃ (C3) | 20 - 30 | N/A | Quartet of Triplets (qt) |

| ¹⁹F | -CF₂- | -100 to -120 | -105.74 d-nb.info | Quartet (q) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between coupled protons. For 2,2-difluoropropanal, a cross-peak would be expected between the aldehydic proton (H1) and the methyl protons (H3), confirming their four-bond (⁴J) long-range coupling through the carbonyl and difluorinated carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. The HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, and a correlation between the aldehydic proton and the carbonyl carbon. The quaternary C2 carbon, having no attached protons, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for piecing together the molecular skeleton. For 2,2-difluoropropanal, key HMBC correlations would include:

The methyl protons (H3) to the difluorinated carbon (C2) and the carbonyl carbon (C1).

The aldehydic proton (H1) to the difluorinated carbon (C2).

These combined 2D techniques would unequivocally confirm the molecular structure of 2,2-difluoropropanal.

Investigation of Fluorine-Fluorine and Fluorine-Proton Coupling Constants

Spin-spin coupling provides valuable information about the bonding and spatial relationships between nuclei. In fluorinated compounds, both homonuclear (F-F) and heteronuclear (H-F, C-F) couplings are observed.

Fluorine-Proton Coupling (JHF): The coupling between fluorine and protons can occur over multiple bonds.

A geminal coupling (²JHF) is not present in this molecule.

A vicinal coupling (³JHF) is observed between the methyl protons and the fluorine atoms. An experimental value of ³JHF = 15 Hz has been reported for this interaction. d-nb.info

A three-bond coupling (³JHF) would also exist between the aldehydic proton and the fluorine atoms, which would split the aldehyde proton signal into a triplet.

Fluorine-Fluorine Coupling (JFF): Since the two fluorine atoms on C2 are chemically equivalent, no F-F coupling is observed in the spectrum of 2,2-difluoropropanal.

The magnitude of these coupling constants is dependent on factors like the number of intervening bonds, dihedral angles, and the nature of substituents.

| Coupling Type | Interacting Nuclei | Expected/Observed Value (Hz) |

|---|---|---|

| ³JHF | H3 (-CH₃) and F (-CF₂-) | 15 d-nb.info |

| ³JHF | H1 (-CHO) and F (-CF₂-) | Predicted to be observable |

| ¹JCF | C2 and F | Predicted to be large ( > 200 Hz) |

| ²JCF | C1 (Carbonyl) and F | Predicted to be significant |

| ²JCF | C3 (Methyl) and F | Predicted to be significant |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Analysis of Carbonyl Stretching Frequencies Perturbed by Geminal Fluorines

The most prominent feature in the IR spectrum of an aldehyde is the strong absorption band corresponding to the C=O stretching vibration. For typical saturated aliphatic aldehydes, this band appears around 1720-1740 cm⁻¹. oregonstate.edu

In 2,2-difluoropropanal, the two highly electronegative fluorine atoms on the alpha-carbon exert a strong electron-withdrawing inductive effect. This effect shortens and strengthens the adjacent C-C bond and, consequently, the C=O double bond. This strengthening of the carbonyl bond is expected to shift its stretching frequency to a higher wavenumber (a hypsochromic or "blue" shift). Therefore, the C=O stretch for 2,2-difluoropropanal is predicted to occur at a significantly higher frequency, likely in the range of 1750-1780 cm⁻¹, compared to its non-fluorinated counterpart, propanal. Another characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which typically appears as a pair of weak to medium bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹. oregonstate.edu

Conformational Analysis via Vibrational Modes

2,2-Difluoropropanal has a single C-C bond, and rotation around this bond can lead to different conformational isomers. The primary conformers would likely be staggered arrangements to minimize steric hindrance between the methyl group and the aldehyde group.

Vibrational spectroscopy can be used to study this conformational isomerism. Different conformers, if they have sufficiently different geometries, will give rise to distinct sets of vibrational bands in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By analyzing the spectra, potentially at different temperatures, it is possible to identify the bands corresponding to each conformer and determine their relative populations. Computational chemistry methods are often employed to calculate the vibrational frequencies for each possible conformer, which aids in the assignment of the experimental spectra. For 2,2-difluoropropanal, specific vibrational modes, such as C-C stretching and various bending modes, would be sensitive to the dihedral angle between the methyl and aldehyde groups, making them useful probes for conformational analysis.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of 2,2-difluoropropanal, providing precise data on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.govucdavis.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, by virtue of minute mass differences. thermofisher.com For 2,2-difluoropropanal, HRMS would provide a highly accurate mass measurement of its molecular ion, which allows for the calculation of its unique elemental formula, C₃H₄F₂O. This capability is essential for differentiating it from isobaric compounds, thereby confirming its identity.

The theoretical exact mass of the molecular ion [M]⁺• of 2,2-difluoropropanal is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O). This precise value serves as a benchmark for experimental measurements.

Table 1: HRMS Data for 2,2-Difluoropropanal Molecular Ion This table is interactive. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₄F₂O |

| Isotopes Used | ¹²C, ¹H, ¹⁹F, ¹⁶O |

| Theoretical Exact Mass | 94.02298 u |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elicit detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the molecular ion of 2,2-difluoropropanal ([C₃H₄F₂O]⁺•, m/z ≈ 94) is first isolated. This ion is then subjected to collision-induced dissociation (CID) or other activation methods, causing it to break apart into smaller, stable fragment ions. nih.gov The analysis of these fragments provides a roadmap of the molecule's connectivity. chemguide.co.ukyoutube.com

The fragmentation of 2,2-difluoropropanal is expected to follow patterns characteristic of aldehydes. libretexts.org Common fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group, which are among the weakest in the molecular ion.

Key Expected Fragmentation Pathways:

Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond would result in a stable acylium ion at [M-1]⁺.

Loss of the formyl radical (•CHO): Alpha-cleavage resulting in the loss of the formyl group would produce a difluoroethyl cation at [M-29]⁺.

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond could lead to the formation of a [M-15]⁺ ion.

Table 2: Predicted MS/MS Fragmentation of 2,2-Difluoropropanal This table is interactive. Click on the headers to sort.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Nominal) |

|---|---|---|---|

| 94 | [C₃H₃F₂O]⁺ | H• | 93 |

| 94 | [C₂H₃F₂]⁺ | •CHO | 65 |

X-ray Crystallography of 2,2-Difluoropropanal Derivatives for Solid-State Structural Insights

As 2,2-difluoropropanal is a volatile liquid at room temperature, its direct analysis by single-crystal X-ray crystallography is not feasible. To obtain solid-state structural information, it is necessary to prepare a suitable crystalline derivative. Common derivatives for aldehydes include hydrazones, oximes, or semicarbazones. X-ray crystallography of such a derivative would provide precise three-dimensional coordinates of the atoms, revealing its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. wikipedia.org

Conformation and Hydrogen Bonding Networks in Crystalline States

The conformation of a 2,2-difluoropropanal derivative in the crystalline state would be dictated by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. mdpi.com The presence of the geminal fluorine atoms significantly influences the local geometry and electronic distribution, which in turn affects the preferred dihedral angles within the molecule. nih.gov

Hydrogen bonding would be a primary determinant of the crystal's supramolecular architecture. nih.gov In a derivative such as a hydrazone, strong, classical hydrogen bonds (e.g., N-H···N or N-H···O) would likely form robust networks, such as chains or sheets, defining the primary structural motifs. nih.gov Alongside these, weaker C-H···O and C-H···F hydrogen bonds are expected to play a significant role in stabilizing the three-dimensional packing arrangement. mdpi.comresearchgate.net The electronegative fluorine and oxygen atoms act as potential hydrogen bond acceptors.

Table 3: Potential Hydrogen Bonds in a 2,2-Difluoropropanal Derivative Crystal This table is interactive. Click on the headers to sort.

| Donor (D) | Acceptor (A) | Bond Type | Typical Distance (D···A) | Role in Crystal Packing |

|---|---|---|---|---|

| N-H | O/N | Strong, Classical | 2.7 - 3.1 Å | Primary network formation |

| C-H | O | Weak | 3.0 - 3.5 Å | Secondary stabilization |

Intermolecular Interactions Influenced by Fluorine Atoms

The two fluorine atoms in 2,2-difluoropropanal derivatives profoundly influence the intermolecular interactions within the crystal lattice. researchgate.net Due to fluorine's high electronegativity and low polarizability, these interactions are distinct from those of other halogens. rsc.org

The primary fluorine-mediated interactions include:

F···F Interactions: The nature of close contacts between fluorine atoms in crystals is complex and has been a subject of considerable study. mdpi.com These interactions can be weakly attractive or repulsive depending on the geometry of the contact. researchgate.net They are generally considered to be dispersive in nature and are less dominant than strong hydrogen bonds but can collectively provide significant stabilization to the crystal structure. rsc.orgnih.gov

Table 4: Summary of Fluorine-Influenced Intermolecular Interactions This table is interactive. Click on the headers to sort.

| Interaction Type | Description | Relative Strength |

|---|---|---|

| C-H···F Bonds | Weak, directional hydrogen bonds. | Weak |

| Dipole-Dipole | Electrostatic interactions involving C-F bond dipoles. | Moderate |

| F···F Contacts | Short-range interactions, can be attractive or repulsive. | Very Weak |

Computational and Theoretical Chemistry Studies on 2,2 Difluoropropanal

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Detailed computational studies focused specifically on the equilibrium geometry and electronic structure of isolated 2,2-difluoropropanal are not extensively available in peer-reviewed literature. Such calculations are fundamental for understanding the molecule's intrinsic properties.

Ab Initio and Density Functional Theory (DFT) Calculations for Equilibrium Structures and Conformations

While Ab Initio and Density Functional Theory (DFT) are standard methods for determining the most stable three-dimensional arrangements (conformations) and equilibrium structures of molecules, specific computational reports detailing this analysis for 2,2-difluoropropanal have not been published. Conformational analysis would typically identify the rotational barriers and preferred orientations of the methyl and aldehyde groups.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A full, published analysis of the optimized bond lengths, bond angles, and dihedral angles for 2,2-difluoropropanal from quantum chemical calculations is not present in the current body of scientific literature. This data would precisely define the molecule's geometry, offering a basis for understanding its steric and electronic properties.

Electrostatic Potential Surface and Molecular Orbital Analysis (HOMO/LUMO)

The electrostatic potential surface (ESP) is a valuable tool for predicting a molecule's reactive sites, while analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding its electronic behavior and reactivity. Although the principles are well-established, specific studies presenting the ESP map or HOMO/LUMO energy gap for 2,2-difluoropropanal are not found in the surveyed literature. For analogous molecules like 2,2-difluoroheptanal, ESP maps have been calculated to understand interactions with biological receptors. acs.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the mechanistic pathway for the synthesis of 2,2-difluoropropanal.

Transition State Characterization and Activation Energy Calculations

The synthesis of 2,2-difluoropropanal via the hydroformylation of 1,1-difluoroethene has been found to be challenging. d-nb.info To understand the difficulty of this reaction, high-level ab initio calculations (CCSD(T)/aug-cc-pwCVD(Q)Z//BP86/aug-cc-pVTZ) were performed to investigate the rate-determining step. d-nb.info

The study focused on the transition state of the hydrometalation step, where a rhodium-hydride bond interacts with the olefin. Researchers calculated the "energetic span," which represents the energy difference from the catalyst's resting state to this key transition state. d-nb.info The critical finding was that the Gibbs free energy of activation (represented as ∆∆G‡TS) for the hydroformylation of 1,1-difluoroethene is 4.74 kcal/mol higher than that for the non-fluorinated substrate, ethylene. d-nb.info This calculated increase in the activation barrier explains why the reaction is approximately 10,000 times slower and highlights the significant electronic effect of the geminal fluorine atoms on the reaction's kinetics. d-nb.info

Reaction Coordinate Analysis for Key Transformations

A reaction coordinate analysis provides a detailed profile of the energy changes as reactants are converted into products, passing through transition states. Despite its utility in understanding reaction mechanisms, a specific reaction coordinate analysis for key transformations involving 2,2-difluoropropanal has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which aids in the identification and structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Theoretical calculations, particularly those using Density Functional Theory (DFT), have become reliable tools for predicting NMR parameters. researchgate.netnih.gov The process typically involves optimizing the molecular geometry of 2,2-difluoropropanal at a chosen level of theory, followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F. Often, a linear scaling method is applied to the raw shielding data to correct for systematic errors inherent in the computational approach. nih.gov

For 2,2-difluoropropanal, DFT calculations can predict the chemical shifts for its unique proton, carbon, and fluorine nuclei. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its accurate prediction can be invaluable. nih.govrsc.org Various combinations of DFT functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-31+G(d,p), aug-cc-pVDZ) can be evaluated to find the best agreement with experimental data where available, or to provide a reliable prediction otherwise. nih.govrsc.org In addition to chemical shifts, spin-spin coupling constants (J-couplings), such as ³J(H-H), ²J(C-F), and ³J(H-F), can also be computed to provide further structural information.

Table 1: Hypothetical Predicted NMR Parameters for 2,2-Difluoropropanal Calculated at the B3LYP/6-311+G(2d,p) level with a continuum solvent model (chloroform).

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | -CHO | 9.65 | ³J(H-H) = 2.8 |

| -CH₃ | 1.20 | ³J(H-F) = 4.5 | |

| ¹³C | -CHO | 195.2 | ²J(C-F) = 25.0 |

| -CF₂- | 124.5 (triplet) | ¹J(C-F) = 240.0 | |

| -CH₃ | 15.8 | ²J(C-F) = 22.1 | |

| ¹⁹F | -CF₂- | -110.3 | ³J(F-H) = 4.5 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. wikipedia.org A non-linear molecule with N atoms has 3N-6 normal modes of vibration. wikipedia.org Computational chemistry can predict the frequencies and intensities of these modes, providing a theoretical vibrational spectrum that can be compared with experimental results.

The standard approach involves calculating the harmonic vibrational frequencies at the same level of theory used for geometry optimization (e.g., DFT with a basis set like 6-311++G(d,p)). nih.gov This calculation yields a set of vibrational modes, their corresponding frequencies (usually in wavenumbers, cm⁻¹), and their IR and Raman intensities. nih.gov The character of each vibration, such as a C=O stretch, C-F bend, or CH₃ rock, is determined by analyzing the atomic displacements for that mode.

For 2,2-difluoropropanal, theoretical calculations would predict characteristic vibrational frequencies. A strong absorption in the IR spectrum would be expected for the C=O stretching mode, typically around 1750-1780 cm⁻¹, with the electron-withdrawing fluorine atoms causing a shift to a higher frequency compared to non-fluorinated propanal. The C-F stretching vibrations would also produce strong absorptions, typically in the 1100-1300 cm⁻¹ region.

Table 2: Hypothetical Predicted Vibrational Frequencies for 2,2-Difluoropropanal Calculated at the B3LYP/6-311++G(d,p) level. Frequencies are unscaled.

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

|---|---|---|---|

| 2985 | 25.4 | 85.6 | CH₃ asymmetric stretch |

| 2910 | 20.1 | 110.2 | CH₃ symmetric stretch |

| 2840 | 45.8 | 95.3 | C-H stretch (aldehyde) |

| 1775 | 350.2 | 55.1 | C=O stretch |

| 1455 | 15.6 | 12.3 | CH₃ asymmetric bend |

| 1380 | 12.8 | 18.9 | CH₃ symmetric bend |

| 1280 | 180.5 | 9.7 | C-F asymmetric stretch |

| 1195 | 195.3 | 15.4 | C-F symmetric stretch |

| 850 | 40.1 | 25.6 | C-C stretch |

| 560 | 65.7 | 8.1 | CF₂ scissoring |

Applications of 2,2 Difluoropropanal in Advanced Organic Synthesis

Building Block for the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into organic molecules is a widely recognized strategy in the development of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability, bioavailability, and binding affinity. Small, fluorinated molecules like 2,2-difluoropropanal are key starting materials in this field. ossila.com While its derivatives, 2,2-difluoropropanol (B1317334) and 2,2-difluoropropionic acid, are frequently cited as intermediates in the synthesis of commercial products, 2,2-difluoropropanal represents a crucial intermediate, accessible via oxidation of the corresponding alcohol and serving as a precursor to the carboxylic acid.

The difluoromethyl group (CHF₂) is a significant pharmacophore in drug design, often acting as a bioisostere for hydroxyl, thiol, or amino groups, thereby modulating the molecule's ability to participate in hydrogen bonding. researchgate.net The structure of 2,2-difluoropropanal (CH₃CF₂CHO) contains a difluoromethylene (-CF₂-) group rather than a terminal difluoromethyl (-CHF₂) group. Consequently, it is not typically employed as a direct reagent for introducing the difluoromethyl group into bioactive scaffolds. The conversion of its aldehyde functional group would be necessary to generate a transferable difluoromethyl moiety, a process for which more direct and efficient reagents have been developed. researchgate.net However, the gem-difluoroalkenes synthesized from 2,2-difluoropropanal can be subsequently hydrogenated to install a difluoromethyl group, representing an indirect pathway to this important functional group. nih.gov

The high reactivity of the aldehyde functional group in 2,2-difluoropropanal means it is typically utilized as a reactive handle for further chemical transformations rather than being retained in the final molecular structure. Its primary role is to serve as an electrophilic center for carbon-carbon bond-forming reactions, leading to the construction of more elaborate molecular frameworks. For instance, its reaction in olefination processes transforms the propanal moiety into a difluoroalkene structure, which is a key component of various complex molecules, including potential therapeutic agents like β-lactams. nih.gov

Role in the Synthesis of Fluorinated Solvents and Materials with Tuned Properties

Fluoropolymers are materials known for their high resistance to solvents, acids, and bases, as well as their thermal stability and low surface energy. wikipedia.orgresearchgate.net These properties arise from the strength and unique nature of the carbon-fluorine bond. researchgate.net While there is no direct evidence of 2,2-difluoropropanal itself being used as a monomer for polymerization, the gem-difluoroalkenes synthesized from it are valuable building blocks for creating fluorinated polymers.

The polymerization of fluorinated alkenes is a primary method for producing fluoropolymers. The gem-difluoroalkenes derived from 2,2-difluoropropanal through olefination reactions can be used as monomers or co-monomers in polymerization processes. By selecting different olefination reagents, a variety of substituted gem-difluoroalkene monomers can be synthesized. These monomers can then be polymerized to create fluoropolymers with tailored properties, such as specific solubility, thermal resistance, or surface characteristics, making them suitable for specialized applications in coatings, electronics, and advanced materials.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for 2,2-Difluoropropanal Transformations

The development of innovative catalytic systems is paramount for expanding the synthetic utility of 2,2-difluoropropanal. Future research will likely focus on both asymmetric and transition-metal catalysis to achieve highly selective transformations.

In the realm of asymmetric catalysis , the design of novel chiral organocatalysts and transition-metal complexes will be crucial for controlling the stereochemistry of reactions involving 2,2-difluoropropanal. For instance, the development of catalysts for enantioselective aldol (B89426) reactions of 2,2-difluoropropanal with various nucleophiles would provide access to a wide range of chiral difluorinated building blocks. While organocatalytic asymmetric aldol reactions have been extensively studied for various aldehydes, specific applications and catalyst optimizations for 2,2-difluoropropanal remain an open area for investigation. semanticscholar.orgrsc.orgnih.govrsc.orgresearchgate.net The electronic effects of the gem-difluoro group on the reactivity and stereoselectivity of such reactions warrant detailed mechanistic studies.

Transition-metal catalysis offers another promising avenue for the functionalization of 2,2-difluoropropanal. Research into novel transition-metal complexes could enable a variety of transformations, including cross-coupling reactions, C-H functionalization, and hydroformylation-type reactions. nih.govnih.govresearchgate.netescholarship.orgrsc.org The development of catalysts that can selectively activate the C-H or C-F bonds of 2,2-difluoropropanal would open up new possibilities for its derivatization.

A key challenge in this area will be to design catalysts that are not only highly active and selective but also robust and reusable. The table below summarizes potential catalytic systems and their targeted transformations for 2,2-difluoropropanal.

| Catalyst Type | Target Transformation | Potential Advantages |

| Chiral Organocatalysts (e.g., prolinamides, cinchona alkaloids) | Asymmetric Aldol Reactions | Metal-free, environmentally benign, high enantioselectivity. |

| Chiral Lewis Acids (e.g., BINOL-derived complexes) | Enantioselective Carbonyl-Ene Reactions | High catalytic activity, broad substrate scope. |

| Transition-Metal Complexes (e.g., Pd, Rh, Cu) | Cross-Coupling Reactions | Formation of C-C and C-heteroatom bonds. |

| Transition-Metal Hydrides | Hydrofunctionalization Reactions | Direct addition of nucleophiles across the C=O bond. |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including improved safety, enhanced heat and mass transfer, and the potential for automation. rsc.orgflinders.edu.audurham.ac.ukresearchgate.netd-nb.infomdpi.commdpi.comnih.govuc.pt The application of these technologies to the synthesis and transformation of 2,2-difluoropropanal is a burgeoning area of research.

Future efforts will likely focus on the development of continuous flow processes for the preparation of 2,2-difluoropropanal itself, as well as for its subsequent reactions. Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for handling highly reactive intermediates and for optimizing reaction conditions with minimal material consumption. durham.ac.uk The integration of in-line purification and analysis techniques will be crucial for the development of fully automated and efficient continuous manufacturing processes for 2,2-difluoropropanal derivatives.

Integration of 2,2-Difluoropropanal into Automated Synthetic Platforms

The integration of 2,2-difluoropropanal into automated synthetic platforms represents a significant step towards accelerating the discovery and development of new functional molecules. researchgate.net These platforms, which combine robotics, artificial intelligence, and high-throughput screening, can rapidly explore vast chemical spaces and identify optimal reaction conditions.

Future research in this area will involve developing standardized protocols for the use of 2,2-difluoropropanal in automated systems. This includes the development of robust methods for its handling, dispensing, and reaction monitoring in a high-throughput format. The use of machine learning algorithms to predict the outcome of reactions involving 2,2-difluoropropanal and to guide the design of new experiments will be a key enabling technology. moleculemaker.org

Exploration of Bio-Inspired Synthetic Routes for 2,2-Difluoropropanal and its Derivatives

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. The exploration of bio-inspired and biocatalytic routes for the synthesis and transformation of 2,2-difluoropropanal is a promising area for future research.

The use of enzymes, such as oxidoreductases, for the stereoselective reduction of 2,2-difluoropropanal to the corresponding chiral alcohol, 2,2-difluoropropanol (B1317334), is a particularly attractive approach. chemrxiv.org Directed evolution and protein engineering techniques could be employed to develop highly efficient and selective biocatalysts for this transformation. Furthermore, the discovery and engineering of enzymes capable of catalyzing the formation of the C-CF2 bond could lead to novel biosynthetic pathways for the production of 2,2-difluoropropanal and other difluorinated compounds.

Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving 2,2-Difluoropropanal

The development of advanced analytical techniques for the in-situ and real-time monitoring of reactions involving 2,2-difluoropropanal is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural and quantitative information. iastate.educhemrxiv.orgjhu.edu Future research could focus on the development of specialized NMR techniques, such as flow NMR and stop-flow NMR, for the real-time analysis of fast reactions involving 2,2-difluoropropanal. The use of ¹⁹F NMR will be particularly valuable for directly monitoring the transformations of the difluoromethyl group.

Mass spectrometry (MS) techniques, such as Direct Analysis in Real Time (DART), offer rapid and sensitive analysis of reaction mixtures with minimal sample preparation. nih.govresearchgate.netnih.gov The application of these techniques for the high-throughput screening of catalysts and reaction conditions for 2,2-difluoropropanal transformations is a promising area of investigation. mpg.dersc.orgmdpi.comnih.gov

The table below highlights key analytical techniques and their potential applications in the study of 2,2-difluoropropanal reactions.

| Analytical Technique | Application | Advantages |

| In-situ NMR Spectroscopy | Real-time reaction kinetics and mechanistic studies. | Non-invasive, provides detailed structural information. |

| In-situ IR/Raman Spectroscopy | Monitoring of functional group transformations. | Fast acquisition times, suitable for flow chemistry. |

| Mass Spectrometry (e.g., DART, ESI) | High-throughput screening and reaction monitoring. | High sensitivity, rapid analysis. |

| In-line Chromatography (e.g., HPLC, GC) | Real-time monitoring of product formation and purity. | Quantitative analysis, separation of complex mixtures. |

Q & A

What are the primary challenges in synthesizing 2,2-difluoropropanal, and what fluorination strategies are most effective?

Basic Research Question

Synthesizing 2,2-difluoropropanal requires careful selection of fluorinating agents and reaction conditions due to the instability of aldehydes and the high electronegativity of fluorine. Common methods include halogen exchange (Halex) reactions or nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride). Key considerations include controlling reaction temperatures to avoid decomposition and ensuring anhydrous conditions to prevent hydrolysis. Indirect routes, such as oxidation of 2,2-difluoropropanol, may also be employed, though this introduces additional steps for purification .

Which analytical techniques are optimal for detecting and quantifying 2,2-difluoropropanal in environmental matrices?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with derivatization (e.g., using DNPH cartridges for carbonyl compounds) are widely used. Matrix-specific interferences, such as co-eluting carbonyls (e.g., formaldehyde, acetaldehyde), require careful method validation. For atmospheric studies, proton-transfer-reaction mass spectrometry (PTR-MS) offers real-time detection but may require calibration against standard reference materials. Method selection should prioritize sensitivity (ppb-level detection) and selectivity, particularly in complex environmental samples .

How can researchers distinguish between anthropogenic and biogenic sources of 2,2-difluoropropanal in atmospheric studies?

Advanced Research Question

Source apportionment requires isotopic tracing (e.g., δ¹³C analysis) and correlation with marker compounds. For example, strong correlations with anthropogenic tracers like benzene or acetylene suggest combustion-related origins, while links to biogenic VOCs (e.g., isoprene oxidation products) indicate natural sources. Field studies should integrate back-trajectory modeling (e.g., HYSPLIT) to track air mass origins and compare emission inventories. Contradictions in source attribution (e.g., unexpected marine contributions) may arise due to secondary formation pathways, necessitating chamber experiments to simulate oxidation kinetics .

What statistical methods are recommended to resolve contradictions in 2,2-difluoropropanal concentration data across studies?

Advanced Research Question

Multivariate analysis (e.g., principal component analysis) can identify confounding variables (e.g., temperature, humidity) influencing measurements. Discrepancies between field duplicates or historical data should be evaluated using relative percent difference (RPD) thresholds (<20%). For temporal inconsistencies, time-series analysis (e.g., autoregressive models) helps isolate trends from noise. Researchers must also validate instrument precision and cross-check against certified reference materials, as highlighted in PFAS guidance for data quality assurance .

What experimental design considerations are critical for studying the environmental persistence of 2,2-difluoropropanal?

Advanced Research Question

Long-term fate studies should assess hydrolysis rates, photodegradation under UV light, and microbial degradation pathways. Hydrolysis experiments at varying pH levels (e.g., pH 4–9) can quantify degradation products like 2,2-difluoropropanoic acid. Photolysis studies require controlled irradiation setups (e.g., quartz reactors with wavelength-specific lamps). For biodegradation, microbial consortia from contaminated sites should be tested under aerobic/anaerobic conditions. Data interpretation must account for matrix effects (e.g., soil organic matter retarding degradation) .

How can researchers address reproducibility challenges in interlaboratory studies of 2,2-difluoropropanal?

Advanced Research Question

Interlaboratory comparisons should adopt standardized protocols (e.g., EPA Method 556 for carbonyls) and shared calibration standards. Participation in proficiency testing programs ensures consistency. Key variables affecting reproducibility include sample preservation (e.g., refrigeration to prevent analyte degradation) and extraction efficiency (e.g., solvent selection for solid-phase extraction). Reporting detailed metadata (e.g., instrument parameters, detection limits) is essential for cross-study validation, as emphasized in PFAS methodological guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.